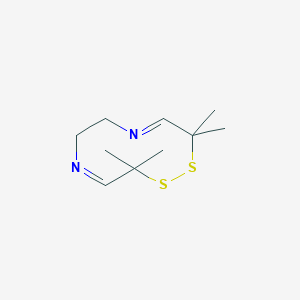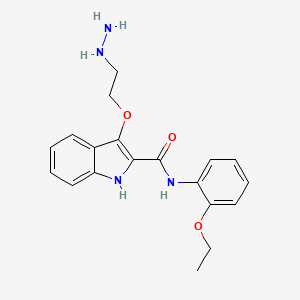
5-(Methylselanyl)octan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylselanyl)octan-4-ol is an organic compound with the molecular formula C9H20OSe It is a secondary alcohol with a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, and a methylselanyl group (-SeCH3) attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylselanyl)octan-4-ol typically involves the introduction of the methylselanyl group into an octanol derivative. One common method is the nucleophilic substitution reaction where a suitable octanol derivative reacts with a methylselanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final conversion to the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylselanyl)octan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Methylselanyl)octan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Methylselanyl)octan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylselanyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methylthio)octan-4-ol: Similar structure but with a sulfur atom instead of selenium.
5-(Methylselanyl)hexan-4-ol: Shorter carbon chain but similar functional groups.
5-(Methylselanyl)decan-4-ol: Longer carbon chain but similar functional groups.
Uniqueness
5-(Methylselanyl)octan-4-ol is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
58873-23-7 |
|---|---|
Formule moléculaire |
C9H20OSe |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
5-methylselanyloctan-4-ol |
InChI |
InChI=1S/C9H20OSe/c1-4-6-8(10)9(11-3)7-5-2/h8-10H,4-7H2,1-3H3 |
Clé InChI |
HSUWRNGVEFHNCF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CCC)[Se]C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




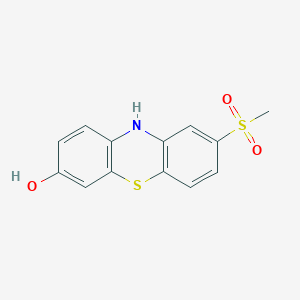
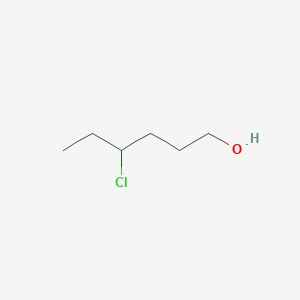
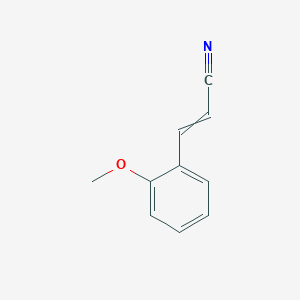
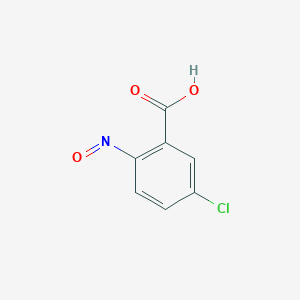
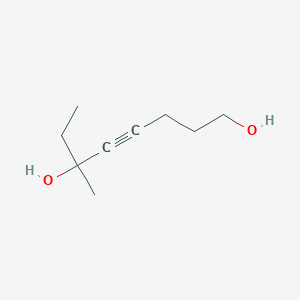
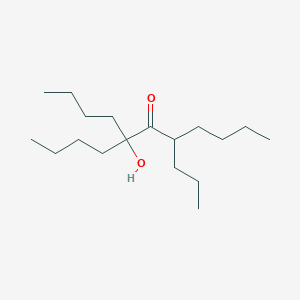
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

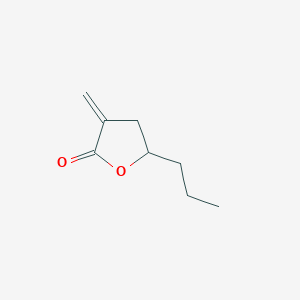
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
